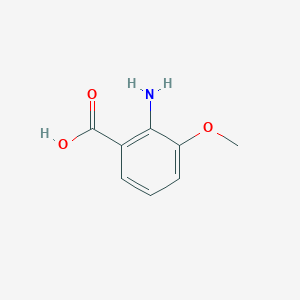

2-Amino-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOPCLUOUFQBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292303 | |

| Record name | 2-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-80-8 | |

| Record name | 2-Amino-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3177-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxyanthranilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU74W6CCX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-methoxybenzoic Acid: Properties, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a critical building block in the synthesis of high-value pharmaceutical compounds. Its unique structural features make it a valuable precursor for the development of targeted therapies, particularly in the fields of oncology and metabolic diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its primary applications in drug discovery, and detailed insights into relevant biological pathways. Furthermore, it outlines experimental protocols for its application in the synthesis of key therapeutic agents, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Properties

This compound, also known as 3-methoxyanthranilic acid, is an organic compound with the chemical formula C₈H₉NO₃.[1][2][3][4] It presents as a white to light yellow or brown powder.[5] The presence of an amino group, a methoxy (B1213986) group, and a carboxylic acid on the benzene (B151609) ring imparts specific reactivity and properties that are advantageous for its use as a chemical intermediate.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| CAS Number | 3177-80-8 | [1][2][3] |

| Melting Point | 169-170 °C | [2][6] |

| pKa (Predicted) | 4.82 ± 0.10 | [5] |

| XLogP3 | 1.6 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. | [5] |

| Appearance | White to light yellow to light orange powder/crystal |

Primary Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The most prominent applications are in the development of treatments for cancer and type 2 diabetes.[6][7]

Synthesis of CDK1/Cyclin B Inhibitors for Cancer Therapy

In the field of oncology, this compound is utilized in the synthesis of inhibitors targeting the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[6][7] This complex is a crucial regulator of the cell cycle, and its inhibition can halt the uncontrolled proliferation of cancer cells.[7] The development of small molecule inhibitors against this target is a significant area of cancer research.

The CDK1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF), plays a pivotal role in driving the cell into mitosis (M phase).[8] The activation of this complex is tightly regulated. During the G2 phase, Cyclin B levels rise and bind to CDK1. The resulting complex is initially kept in an inactive state through inhibitory phosphorylation by Wee1 and Myt1 kinases. For entry into mitosis, the phosphatase Cdc25c removes these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex.[8][9] Activated CDK1/Cyclin B then phosphorylates a multitude of downstream substrates, initiating the events of mitosis. Inhibitors derived from this compound can interfere with this process, preventing the phosphorylation of key substrates and thus arresting the cell cycle.

References

- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 3177-80-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 3177-80-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 3177-80-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Cyclin B - Wikipedia [en.wikipedia.org]

- 9. molbiolcell.org [molbiolcell.org]

2-Amino-3-methoxybenzoic acid structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of 2-Amino-3-methoxybenzoic acid. It is intended for use by professionals in research, development, and academia who require detailed technical information on this compound.

Compound Identification and Structure

This compound, also known as 3-methoxyanthranilic acid, is an aromatic organic compound. It is a substituted benzoic acid featuring three functional groups on the benzene (B151609) ring: a carboxylic acid group (-COOH), an amino group (-NH₂), and a methoxy (B1213986) group (-OCH₃).[1] The relative positions of these groups (amino at position 2 and methoxy at position 3 with respect to the carboxylic acid) are crucial to its chemical identity and reactivity.

The structure of the molecule dictates its chemical behavior. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric compound. The methoxy group influences the electron density of the aromatic ring.

Table 1: Compound Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Methoxyanthranilic acid | [3][4] |

| CAS Number | 3177-80-8 | [3][4] |

| Molecular Formula | C₈H₉NO₃ | [2][4] |

| Molecular Weight | 167.16 g/mol | [2][3][4] |

| InChI Key | SXOPCLUOUFQBJV-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC=CC(=C1N)C(=O)O | [3] |

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection, purification methods, and analytical procedures.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Physical Form | Solid, White to yellow to brown powder | [3][5] |

| Melting Point | 169-170 °C | [3] |

| pKa (Predicted) | 4.82 ± 0.10 | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| XLogP3 | 1.6 | [2] |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectrum available in DMSO-d₆ | [6] |

| ¹³C NMR | Spectrum available | [7] |

| IR Spectroscopy | ATR-IR and KBr-Pellet spectra available | [8][9] |

| Mass Spectrometry | Molecular Ion (m/z): ~167.06 | [2] |

Experimental Protocols

Synthesis Protocol (Proposed)

Reaction: Reduction of 3-Methoxy-2-nitrobenzoic acid.

Materials:

-

3-Methoxy-2-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Celite or a similar filter aid

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the starting material, 3-Methoxy-2-nitrobenzoic acid, in anhydrous THF.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

-

Stir the mixture vigorously at room temperature for approximately 18 hours.

-

Monitor the reaction completion using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of THF to recover any residual product.

-

Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product.

-

The resulting solid, this compound, can be further purified by recrystallization if necessary.

Analytical Methodology

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV detection, is the standard method for the separation, identification, and quantification of this compound in complex biological samples like plasma, urine, or tissue extracts.[1]

Typical LC-MS Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically used for separation.[11]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (containing an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).[11]

-

Detection: Mass spectrometry in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and its fragments.[1]

Applications and Biological Role

Chemical Synthesis Intermediate

This compound is a valuable building block in organic synthesis. It is used in the preparation of more complex molecules, including pharmacologically active compounds. For instance, it serves as a precursor in the synthesis of certain inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B, which are investigated for their potential as antitumor agents. It is also utilized in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Mammalian Metabolism

This compound (as 3-methoxyanthranilic acid) is recognized as a mammalian metabolite of kynurenine (B1673888).[2] The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan.[8] Metabolites in this pathway, including anthranilic acid derivatives, are known to be redox-active and can play roles in regulating oxidative stress and immune responses.[8] While the precise role of the 3-methoxy derivative is less characterized than its hydroxylated counterpart (3-hydroxyanthranilic acid), its presence points to its involvement in the complex network of tryptophan metabolism.[1][6][7][8]

References

- 1. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Hydroxyanthranilic acid, an L-tryptophan metabolite, induces apoptosis in monocyte-derived cells stimulated by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 11. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: A Technical Guide to 3-Methoxyanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyanthranilic acid is a mammalian metabolite of the kynurenine (B1673888) pathway, an important route for tryptophan metabolism. While its structural analogs, such as 3-hydroxyanthranilic acid, have been extensively studied for their roles in immunology and neuroscience, the specific biological functions and significance of 3-methoxyanthranilic acid remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on 3-methoxyanthranilic acid, including its chemical properties, metabolic origins, and its established role as a valuable intermediate in synthetic chemistry. Furthermore, this document explores the potential, yet unproven, biological activities of 3-methoxyanthranilic acid based on the known functions of related compounds and outlines experimental protocols for its quantification. This guide aims to be a foundational resource for researchers investigating this understudied metabolite.

Introduction

3-Methoxyanthranilic acid, also known as 2-amino-3-methoxybenzoic acid, is an organic compound that is structurally an aminobenzoic acid with a methoxy (B1213986) group at the 3-position.[1][2] It is recognized as a mammalian metabolite, originating from the kynurenine pathway of tryptophan degradation.[1][2] While the kynurenine pathway is a focal point of research in numerous physiological and pathological processes, including immune regulation and neurodegeneration, the specific contribution of 3-methoxyanthranilic acid to these processes has not been extensively investigated. Its structural similarity to other bioactive kynurenine metabolites suggests it may possess un-discovered biological activities. Currently, its most well-defined role is in the field of medicinal chemistry, where it serves as a key building block for the synthesis of various pharmaceutical agents.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methoxyanthranilic acid is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C8H9NO3 | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methoxyanthranilic acid, this compound, 3-Methoxy-2-aminobenzoic acid | [1] |

| CAS Number | 3177-80-8 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 169-170 °C | [3] |

| InChI Key | SXOPCLUOUFQBJV-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC=CC(=C1N)C(=O)O | [1] |

Metabolism and Biosynthesis

3-Methoxyanthranilic acid is a metabolite of the kynurenine pathway, the primary route for tryptophan catabolism in mammals. While its direct enzymatic synthesis is not fully elucidated, evidence suggests it may be formed via the O-methylation of its precursor, 3-hydroxyanthranilic acid. One study demonstrated that the incubation of 3-hydroxyanthranilic acid with a supernatant from rat liver homogenates resulted in the production of trace amounts of 3-methoxyanthranilic acid.[4] This suggests the existence of an enzymatic mechanism, likely involving a catechol-O-methyltransferase (COMT) or a similar methyltransferase, that can convert 3-hydroxyanthranilic acid to 3-methoxyanthranilic acid.

Biological Significance: Inferred and Potential Roles

Direct evidence for the biological role of 3-methoxyanthranilic acid is currently lacking in the scientific literature. However, based on the well-documented activities of its structural analogs, we can infer potential functions that warrant further investigation.

4.1. Potential Anti-inflammatory and Immunomodulatory Effects:

Derivatives of anthranilic acid are known to possess significant anti-inflammatory properties.[5] The parent compound, anthranilic acid, and its derivatives are foundational structures for several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Furthermore, 3-hydroxyanthranilic acid has demonstrated immunomodulatory effects. Given this context, it is plausible that 3-methoxyanthranilic acid could exhibit similar anti-inflammatory or immunomodulatory activities.

4.2. Potential Antioxidant Activity:

A recent study on methyl 2-amino-3-methoxybenzoate (daopine), a structurally related compound, revealed that its metabolites, which are methylated derivatives of 3-hydroxyanthranilic acid, exhibit significant antioxidant properties by reducing oxidative activity and lipid peroxidation in vitro.[7] This suggests that the methoxy group, as present in 3-methoxyanthranilic acid, may be compatible with or even contribute to antioxidant functions. 3-hydroxyanthranilic acid itself is a known antioxidant.[8]

Role in Medicinal Chemistry and Drug Development

The most clearly defined significance of 3-methoxyanthranilic acid to date is its application as a synthetic intermediate in the pharmaceutical industry. Its chemical structure provides a versatile scaffold for the synthesis of more complex molecules with therapeutic properties.

Notably, this compound is utilized in the preparation of:

-

Alogliptin: An inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[2]

-

CDK1/cyclin B inhibitors: A class of compounds investigated for their potential as antitumor agents.[2]

The utility of 3-methoxyanthranilic acid in these syntheses underscores its importance as a commercially available and reactive building block in drug discovery and development.

Experimental Protocols

6.1. Quantification of 3-Methoxyanthranilic Acid in Biological Samples

While specific protocols for 3-methoxyanthranilic acid are not widely published, methods for the quantification of other kynurenine pathway metabolites can be readily adapted. A general workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Objective: To quantify the concentration of 3-methoxyanthranilic acid in biological matrices such as plasma, serum, or tissue homogenates.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Internal standard (IS) solution (e.g., 13C- or D-labeled 3-methoxyanthranilic acid)

-

Protein precipitation agent (e.g., trichloroacetic acid or methanol)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

3-Methoxyanthranilic acid analytical standard

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold protein precipitation agent (e.g., methanol).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject 5-10 µL of the prepared sample onto the C18 column.

-

Use a gradient elution program, starting with a low percentage of mobile phase B and gradually increasing to elute the analyte.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-methoxyanthranilic acid and its internal standard.

-

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of the analytical standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

-

Determine the concentration of 3-methoxyanthranilic acid in the samples by interpolating their peak area ratios on the standard curve.

-

Conclusion and Future Directions

3-Methoxyanthranilic acid is a metabolite of the kynurenine pathway with a currently underappreciated biological role. While its significance in medicinal chemistry as a synthetic precursor is well-established, its physiological and pathological functions remain to be elucidated. The structural similarities to other bioactive anthranilic acid derivatives suggest that 3-methoxyanthranilic acid may possess important, yet undiscovered, anti-inflammatory, immunomodulatory, or antioxidant properties.

Future research should focus on:

-

Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of 3-methoxyanthranilic acid.

-

Quantifying its endogenous levels in various tissues and disease states to identify potential correlations and biomarkers.

-

Screening for biological activity in a range of in vitro and in vivo models to uncover its specific functions.

-

Investigating its interaction with cellular receptors and signaling pathways to understand its mechanism of action.

A deeper understanding of the biological role of 3-methoxyanthranilic acid could open new avenues for therapeutic intervention in a variety of diseases and further unravel the complexities of the kynurenine pathway.

References

- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3177-80-8 [chemicalbook.com]

- 3. This compound 98 3177-80-8 [sigmaaldrich.com]

- 4. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyanthranilic acid is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Metabolite: A Technical Guide to 2-Amino-3-methoxybenzoic Acid in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a mammalian metabolite derived from the kynurenine (B1673888) pathway of tryptophan metabolism. While its direct biological functions are still under investigation, its position as a downstream product of the immunomodulatory and neuroactive molecule 3-hydroxyanthranilic acid (3-HAA) suggests its potential significance in physiological and pathological processes. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its metabolic origin, proposed biological roles, and detailed methodologies for its detection and analysis. The scarcity of quantitative data for this specific metabolite in mammalian tissues and fluids is a notable finding, highlighting a significant gap in current metabolomic research and presenting an opportunity for future investigation.

Introduction

Tryptophan metabolism via the kynurenine pathway is a critical regulator of immunity, neurotransmission, and cellular energy production. Intermediates of this pathway, often referred to as kynurenines, have garnered significant attention for their roles in a spectrum of diseases, from neurodegenerative disorders to cancer. This compound is one such metabolite, emerging from this complex cascade. Although less studied than its precursor, 3-hydroxyanthranilic acid (3-HAA), its chemical structure and metabolic positioning warrant a closer examination of its potential as a biomarker and bioactive molecule. This document serves as a technical resource for researchers aiming to explore the role of this enigmatic metabolite.

Metabolic Pathway of this compound

This compound is not a direct product of the main kynurenine pathway but is believed to be formed through the enzymatic modification of its immediate precursor, 3-hydroxyanthranilic acid (3-HAA). The proposed metabolic sequence is as follows:

-

Tryptophan to 3-Hydroxyanthranilic Acid (3-HAA): Tryptophan is catabolized through a series of enzymatic steps to produce 3-hydroxykynurenine, which is then cleaved by kynureninase to yield 3-HAA.[1]

-

O-Methylation of 3-HAA: The hydroxyl group of 3-HAA is thought to undergo O-methylation to form this compound. This reaction is likely catalyzed by Catechol-O-methyltransferase (COMT), an enzyme known for its role in the metabolism of catecholamines and other compounds with a catechol structure.[2][3] The structural similarity of 3-HAA to endogenous COMT substrates makes this a highly plausible mechanism.[4]

Figure 1. Proposed metabolic pathway of this compound.

Potential Biological Roles and Significance

Direct studies on the biological activity of this compound are scarce. However, the well-documented functions of its precursor, 3-HAA, provide a strong foundation for hypothesizing its potential roles.

Immunomodulation

3-HAA is a known immunomodulator with complex effects on immune cells. It has been shown to suppress T-cell responses and modulate macrophage function.[5][6][7] A synthetic derivative of anthranilic acid, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, has demonstrated potent anti-inflammatory effects comparable to 3-HAA, suggesting that the anthranilic acid backbone is crucial for this activity.[8] It is plausible that this compound retains some of the immunomodulatory properties of its precursor, potentially influencing inflammatory cascades.

Neuroactivity

Kynurenine pathway metabolites are critical players in neuroinflammation and neuronal function. 3-HAA has been shown to have both neuroprotective and neurotoxic effects, depending on its concentration and the cellular context.[3] Given that this compound is present in the central nervous system, its potential to influence neuronal activity and glial cell function warrants investigation.

Biomarker Potential

The formation of this compound is dependent on the activity of the kynurenine pathway and COMT. Alterations in the levels of this metabolite could, therefore, serve as a potential biomarker for diseases associated with tryptophan metabolism dysregulation, such as inflammatory conditions, neurodegenerative diseases, and certain cancers.[9]

Quantitative Data

A comprehensive review of the current scientific literature reveals a significant lack of quantitative data on the endogenous concentrations of this compound in mammalian tissues and fluids. While methods for the detection of related kynurenine pathway metabolites are well-established, the targeted quantification of this specific methylated derivative has not been widely reported. This represents a critical knowledge gap and a promising area for future metabolomics research.

Table 1: Endogenous Concentrations of this compound in Mammalian Samples

| Biological Matrix | Species | Concentration | Method of Analysis | Reference |

| Data Not Available | - | - | - | - |

This table is intentionally left blank to highlight the current absence of published quantitative data.

Experimental Protocols

The analysis of kynurenine pathway metabolites is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a representative protocol synthesized from established methods for related analytes.[6][10][11]

Sample Preparation (Human Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing a suite of appropriate deuterated internal standards.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2. Workflow for the preparation of plasma samples.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For this compound (C8H9NO3, MW: 167.16), a potential precursor ion would be [M+H]+ at m/z 168.1. Product ions would be determined by infusion and fragmentation of a pure standard.

Table 2: Representative LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| MRM Transitions | Analyte-specific (to be determined) |

Future Directions and Conclusion

This compound remains a relatively unexplored metabolite within the complex kynurenine pathway. The logical next steps for research in this area are clear:

-

Quantitative Analysis: Development and application of a validated LC-MS/MS method to determine the physiological and pathological concentrations of this compound in various mammalian tissues and biofluids.

-

Enzymatic Synthesis Confirmation: Direct biochemical assays to confirm the O-methylation of 3-HAA by COMT.

-

Functional Studies: In vitro and in vivo studies to elucidate the specific biological activities of this compound, particularly in the context of inflammation and neurotransmission.

References

- 1. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyanthranilic acid, an L-tryptophan metabolite, induces apoptosis in monocyte-derived cells stimulated by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3-hydroxyanthranilic acid in the immunosuppressive molecules indoleamine dioxygenase and HLA-G in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3', 4'-dimethoxycinnamonyl) anthranilic acid alleviated experimental colitis by inhibiting autoimmune response and inducing CD4+ CD25+ regulatory T cells production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biomarker Identification, Safety, and Efficacy of High-Dose Antioxidants for Adrenomyeloneuropathy: a Phase II Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

- 11. medchemexpress.com [medchemexpress.com]

Understanding the Solubility and Binding Affinity of 2-Amino-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid is a pivotal chemical intermediate in the synthesis of targeted therapeutics, notably inhibitors of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Dipeptidyl Peptidase-4 (DPP-4). An in-depth understanding of its physicochemical properties, particularly solubility and binding affinity, is crucial for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the solubility and binding characteristics of this compound and its derivatives. It includes available quantitative data, detailed experimental protocols for property determination, and visualizations of relevant biological pathways.

Physicochemical Properties

This compound (CAS: 3177-80-8) is an aromatic carboxylic acid with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid group on a benzene (B151609) ring, dictates its solubility and potential for biological interactions.[3]

Solubility Profile

Precise quantitative solubility data for this compound is limited in publicly available literature. However, based on its chemical structure and data from related compounds, a qualitative and predictive assessment can be made.

Table 1: Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | DMSO | Slightly Soluble | Not Specified | [3][4] |

| Methanol | Slightly Soluble | Not Specified | [3][4] | |

| 3-Methoxybenzoic acid | Water | 1398 mg/L (estimated) | 25 | [5] |

| 4-Aminobenzoic acid | Water | 5390 mg/L | 25 | [6] |

| Water | 6110 mg/L | 30 | [6] | |

| Ethanol | 125 g/L | Not Specified | [7] | |

| Diethyl Ether | 17 g/L | Not Specified | [7] |

The presence of both an acidic carboxylic acid group and a basic amino group suggests that the aqueous solubility of this compound is highly pH-dependent.[8] In acidic conditions, the amino group is protonated, forming a more soluble cationic species. Conversely, in basic conditions, the carboxylic acid group is deprotonated, forming a more soluble anionic species. This amphoteric nature is a key consideration in designing formulation and experimental conditions.

Binding Affinity

Direct binding affinity data for this compound is not extensively documented. Its primary significance lies in its role as a scaffold for the synthesis of potent inhibitors for specific biological targets.

1.2.1. CDK1/cyclin B Inhibitors

This compound serves as a foundational structure for the development of inhibitors targeting the CDK1/cyclin B complex.[3] This complex is a crucial regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. The mechanism of action of these derived inhibitors involves disrupting the CDK1/cyclin B complex, which in turn prevents the phosphorylation of downstream targets like Mcl-1, an anti-apoptotic protein. Phosphorylation of Mcl-1 by CDK1/cyclin B leads to its degradation, releasing the pro-apoptotic protein Bak and triggering apoptosis.[9]

1.2.2. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is also a key intermediate in the synthesis of Alogliptin, a known DPP-4 inhibitor used in the management of type 2 diabetes.[3] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[10][11][12] By inhibiting DPP-4, Alogliptin increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose levels.[11][12] The binding affinity of DPP-4 inhibitors is a critical determinant of their efficacy.

Table 2: Binding Affinity of a DPP-4 Inhibitor (for which quantitative data is available)

| Inhibitor | Target | Affinity Metric (K_d) | Value (nM) | Assay |

| (2S)-1-{2-[(3-hydroxyadamantan-1-yl)amino]acetyl}p... | Dipeptidyl peptidase 4 (Human) | K_d | 2.40 | Surface Plasmon Resonance |

Note: This data is for a known DPP-4 inhibitor and is provided as a reference for the affinities that can be achieved from scaffolds related to this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer at a specific pH and temperature.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14][15][16]

Workflow for Isothermal Titration Calorimetry

Caption: Generalized workflow for determining binding affinity using ITC.

Methodology:

-

Sample Preparation: Prepare the protein target (e.g., CDK1/cyclin B or DPP-4) and the ligand (a derivative of this compound) in identical buffer solutions to minimize heats of dilution.[17] The concentration of the ligand in the syringe is typically 10-20 times that of the macromolecule in the sample cell.[15]

-

Titration: Place the macromolecule solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. A series of small, precise injections of the ligand into the sample cell are performed at a constant temperature.

-

Data Acquisition: The instrument measures the heat change associated with each injection. As the macromolecule becomes saturated with the ligand, the magnitude of the heat change per injection decreases.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (K_d), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15]

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[18][19][20][21][22]

Workflow for Surface Plasmon Resonance

Caption: General workflow for an SPR binding affinity experiment.

Methodology:

-

Immobilization: The protein of interest (the ligand, e.g., DPP-4) is immobilized onto the surface of a sensor chip.

-

Interaction Analysis: A solution containing the small molecule (the analyte, a derivative of this compound) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is measured in real-time as a change in response units (RU).

-

Kinetic Analysis: The association (k_on) and dissociation (k_off) rates are determined by monitoring the binding and dissociation phases of the interaction.

-

Affinity Determination: The equilibrium dissociation constant (K_d) is calculated from the ratio of the dissociation and association rate constants (K_d = k_off / k_on).

Biological Signaling Pathways

CDK1/cyclin B Signaling Pathway in Cell Cycle Progression and Apoptosis

Caption: Simplified CDK1/cyclin B signaling pathway leading to apoptosis.

The CDK1/cyclin B complex is a key regulator of the G2/M transition in the cell cycle.[23] Upon activation by Cdc25c phosphatase, CDK1/cyclin B phosphorylates numerous substrates to drive mitotic entry.[24] In the context of cancer therapy, prolonged mitotic arrest can lead to apoptosis. One mechanism involves the CDK1/cyclin B-mediated phosphorylation of the anti-apoptotic protein Mcl-1, which targets it for degradation.[9] The degradation of Mcl-1 releases the pro-apoptotic protein Bak, leading to the activation of the apoptotic cascade.[9]

DPP-4 Signaling Pathway in Glucose Homeostasis

Caption: The role of DPP-4 in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism.[25] Its primary function in this context is the rapid inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[10][11] Active GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. By cleaving GLP-1, DPP-4 diminishes these effects. DPP-4 inhibitors, synthesized from precursors like this compound, block the active site of the DPP-4 enzyme.[12] This prevents the degradation of GLP-1, leading to higher circulating levels of the active hormone, thereby improving glycemic control in patients with type 2 diabetes.[11][12]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its utility as a scaffold for potent enzyme inhibitors. While direct quantitative data on its solubility and binding affinity are sparse, an understanding of its physicochemical characteristics can be inferred from its structure and the properties of related compounds. Its pH-dependent solubility is a critical parameter for experimental design. The true value of this compound is realized in its derivatives, which exhibit high binding affinities for therapeutic targets such as CDK1/cyclin B and DPP-4. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and utilize this compound in the development of novel therapeutics.

References

- 1. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 3177-80-8 [chemicalbook.com]

- 4. 3177-80-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606) [hmdb.ca]

- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. benchchem.com [benchchem.com]

- 9. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 11. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 16. benchchem.com [benchchem.com]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 20. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 22. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Cyclin B - Wikipedia [en.wikipedia.org]

- 25. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Potential Biomarkers Associated with 2-Amino-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a metabolite of the kynurenine (B1673888) pathway, a critical route for tryptophan metabolism. Dysregulation of this pathway has been implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, metabolites within this pathway, including this compound, are emerging as potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. This technical guide provides an in-depth overview of the association between this compound and its related metabolites with various disease states. It summarizes key quantitative data, details experimental protocols for metabolite analysis, and visualizes the core signaling pathways.

Introduction to this compound and the Kynurenine Pathway

This compound is an aromatic amino acid derivative that is structurally related to anthranilic acid.[1] It is recognized as a mammalian metabolite originating from the kynurenine pathway, which is the primary route for the catabolism of tryptophan.[2][3] This pathway is initiated by the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4][5] Subsequent enzymatic steps lead to the formation of several bioactive molecules, including kynurenine, kynurenic acid, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid.[6][7] It is from 3-hydroxyanthranilic acid that this compound is believed to be formed, although the precise enzymatic reactions are not fully elucidated in all organisms.

The kynurenine pathway is a central hub in cellular metabolism and immune regulation.[5][8] Alterations in the levels of its metabolites have been linked to the pathogenesis of numerous diseases, making them attractive candidates for biomarker discovery.

Potential Biomarkers in the Kynurenine Pathway

While direct evidence for this compound as a standalone biomarker is still emerging, its position within the kynurenine pathway suggests that its levels are likely correlated with the concentrations of other key metabolites that have been more extensively studied as biomarkers.

Kynurenine to Tryptophan Ratio (Kyn/Trp)

The ratio of kynurenine to tryptophan is a widely accepted indicator of IDO and TDO activity, the rate-limiting enzymes of the pathway.[9] Elevated Kyn/Trp ratios are associated with immune activation and inflammation and have been proposed as a biomarker for "inflammaging," the chronic low-grade inflammation associated with aging.[8]

Other Kynurenine Pathway Metabolites

Several other metabolites of the kynurenine pathway are under investigation as potential biomarkers:

-

Kynurenic Acid (KA): An antagonist of glutamate (B1630785) receptors, with neuroprotective properties.

-

Quinolinic Acid (QA): A neurotoxic metabolite that is an agonist of the NMDA receptor.

-

3-Hydroxyanthranilic Acid (3-HAA): Possesses antioxidant and pro-oxidant properties and is the immediate precursor to quinolinic acid.[10][11][12]

-

Anthranilic Acid (AA): A metabolite that has been associated with an increased risk of dementia and Alzheimer's disease.[13]

Quantitative Data on Kynurenine Pathway Metabolites

The following tables summarize representative quantitative data for key kynurenine pathway metabolites in human biological fluids. It is important to note that concentrations can vary significantly based on the analytical method, population, and physiological state.

Table 1: Urinary Concentrations of Tryptophan and its Metabolites in Healthy Individuals [14]

| Compound | Concentration Range (μg/mL) |

| Tryptophan | 5.22 - 20.88 |

| 3-Hydroxykynurenine | 0.99 - 3.72 |

| 3-Hydroxyanthranilic Acid | 2.51 - 21.11 |

| Xanthurenic Acid | 0.25 - 1.12 |

| Kynurenine | 0.15 - 1.53 |

| Kynurenic Acid | 0.24 - 2.58 |

| 5-Hydroxytryptamine (Serotonin) | 0 - 0.31 |

| 5-Hydroxyindoleacetic Acid | 2.2 - 17.94 |

Table 2: Plasma Concentrations of Tryptophan Metabolites in Humans and Mice [15]

| Analyte | Human Plasma (ng/mL) | Murine Plasma (ng/mL) |

| Anthranilic Acid | 0.5 - 13.4 | Not Reported |

| 3-Hydroxyanthranilic Acid | 3.2 - 10.7 | Not Reported |

| Kynurenic Acid | 1.9 - 14 | Not Reported |

| 3-Hydroxykynurenine | 1.9 - 47 | Not Reported |

| Xanthurenic Acid | 1.2 - 68.1 | Not Reported |

| Kynurenine | 43.7 - 1790 | Not Reported |

| Quinolinic Acid | 39 - 180 | Not Reported |

| Picolinic Acid | 3.2 - 49.4 | Not Reported |

Experimental Protocols

The accurate quantification of this compound and other kynurenine pathway metabolites requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[6][16]

Sample Preparation

Biological samples such as plasma, serum, urine, or tissue homogenates typically require a protein precipitation step to remove interfering macromolecules.

-

Protocol for Plasma/Serum:

-

To 100 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) (or another suitable organic solvent like acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.[17]

-

-

Protocol for Urine:

-

Urine samples are often diluted with the initial mobile phase or a suitable buffer.

-

Centrifugation may be required to remove particulate matter.[14]

-

LC-MS/MS Method for Kynurenine Pathway Metabolites

This protocol provides a general framework for the analysis of multiple kynurenine pathway metabolites. Specific parameters will need to be optimized for the instrument and analytes of interest.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is used to separate the analytes.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized. For example, for 3-hydroxyanthranilic acid, a potential transition is 154.0 -> 136.0.[6]

-

Visualizing the Kynurenine Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships within the kynurenine pathway and the steps involved in biomarker analysis.

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: Experimental Workflow for Kynurenine Pathway Metabolite Analysis.

Conclusion and Future Directions

This compound, as a metabolite of the kynurenine pathway, holds promise as a potential biomarker for a variety of diseases characterized by immune activation and inflammation. While direct evidence is currently limited, its metabolic relationship with established biomarkers within this pathway warrants further investigation. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound and its related metabolites. Future research should focus on large-scale clinical studies to validate the utility of this compound, both as an independent biomarker and as part of a broader panel of kynurenine pathway metabolites, for improved disease diagnosis, prognosis, and the development of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of compounds related to 3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]

- 8. Concurrent quantification of tryptophan and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. 3-Hydroxyanthralinic acid metabolism controls the hepatic SREBP/lipoprotein axis, inhibits inflammasome activation in macrophages, and decreases atherosclerosis in Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 14. [Quantitative analysis of tryptophan and its metabolites in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 16. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Review of 2-Amino-3-methoxybenzoic Acid: Synthesis, Spectroscopic Profile, and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid derivative, has emerged as a pivotal building block in the synthesis of a variety of pharmacologically significant molecules. Its unique structural features, comprising an aromatic ring functionalized with amino, methoxy (B1213986), and carboxylic acid groups, render it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research on this compound, encompassing its synthesis, detailed spectroscopic analysis, and its crucial role in the development of targeted therapies for cancer and diabetes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the nitration of a commercially available precursor, 3-methoxybenzoic acid. The subsequent reduction of the introduced nitro group yields the final amino acid product.

Experimental Protocol: Two-Step Synthesis

Step 1: Nitration of 3-Methoxybenzoic Acid to 3-Methoxy-2-nitrobenzoic Acid

This electrophilic aromatic substitution reaction introduces a nitro group at the ortho position to the methoxy group, directed by its activating effect.

-

Materials: 3-Methoxybenzoic acid, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%).

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 3-methoxybenzoic acid while maintaining the temperature below 10°C.

-

To this cooled mixture, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude 3-methoxy-2-nitrobenzoic acid.

-

Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 2: Reduction of 3-Methoxy-2-nitrobenzoic Acid to this compound

The nitro group of 3-Methoxy-2-nitrobenzoic acid is reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

-

Materials: 3-Methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas.

-

Procedure:

-

Dissolve 3-methoxy-2-nitrobenzoic acid in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization to yield a high-purity solid.

-

Experimental Workflow for the Synthesis of this compound

Spectroscopic Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 1H | Ar-H |

| ~6.9 - 6.7 | m | 1H | Ar-H |

| ~6.6 - 6.4 | m | 1H | Ar-H |

| ~3.8 | s | 3H | -OCH 3 |

| Broad signal | s | 2H | -NH 2 |

| Broad signal | s | 1H | -COOH |

Note: Chemical shifts can vary slightly depending on the solvent used. The broad signals for the -NH2 and -COOH protons are due to hydrogen bonding and exchange with the solvent.

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 168 | C =O (Carboxylic acid) |

| ~150 - 148 | Ar-C -OCH3 |

| ~145 - 143 | Ar-C -NH2 |

| ~125 - 123 | Ar-C H |

| ~115 - 113 | Ar-C H |

| ~112 - 110 | Ar-C H |

| ~110 - 108 | Ar-C -COOH |

| ~56 - 55 | -OC H3 |

Infrared (IR) Spectroscopy

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H stretching | Amino group (-NH2) |

| 3300 - 2500 (broad) | O-H stretching | Carboxylic acid (-COOH) |

| ~1700 - 1650 | C=O stretching | Carboxylic acid (-COOH) |

| ~1620 - 1580 | N-H bending | Amino group (-NH2) |

| ~1600, ~1470 | C=C stretching | Aromatic ring |

| ~1250 | C-O stretching | Aryl ether (-OCH3) |

| ~1100 | C-N stretching | Amino group (-NH2) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 167, corresponding to its molecular weight.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Loss |

| 167 | [C8H9NO3]+• | Molecular Ion |

| 150 | [C8H8NO2]+ | Loss of •OH |

| 122 | [C7H8NO]+ | Loss of •COOH |

| 107 | [C6H5O]+ | Loss of •NH2 and CO |

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of high-value therapeutic molecules, particularly in the fields of oncology and diabetology.

CDK1/Cyclin B Inhibitors for Cancer Therapy

This compound is a foundational building block for the synthesis of inhibitors targeting the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. This complex is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. By inhibiting CDK1/Cyclin B, these compounds can halt the uncontrolled proliferation of cancer cells, making them promising anti-tumor agents.

Signaling Pathway of CDK1/Cyclin B in Cell Cycle Regulation

DPP-4 Inhibitors for Diabetes Management

This compound is instrumental in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes.[1]

Signaling Pathway of DPP-4 Inhibition

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined synthesis and versatile chemical nature make it an invaluable starting material for the creation of complex therapeutic agents. The detailed spectroscopic profile provides a clear fingerprint for its identification and quality control. The successful application of this molecule in the synthesis of targeted therapies for cancer and diabetes underscores its importance in the pharmaceutical industry. Further research into the derivatives of this compound holds the potential for the discovery of new and improved treatments for a range of diseases.

References

Methodological & Application

Applications of 2-Amino-3-methoxybenzoic Acid in Cancer Therapy Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

2-Amino-3-methoxybenzoic acid is a versatile scaffold molecule that has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique structural features, including the presence of an amino group, a carboxylic acid, and a methoxy (B1213986) group on the benzene (B151609) ring, provide multiple points for chemical modification. This allows for the synthesis of a diverse range of heterocyclic compounds with potent and selective anticancer activities. Research has primarily focused on the development of quinazolinone and acridone (B373769) derivatives, which have demonstrated efficacy against various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action of this compound Derivatives

Derivatives synthesized from this compound exert their anticancer effects through several mechanisms, with the induction of apoptosis being a prominent pathway.

-

Quinazolinone Derivatives and Apoptosis Induction: A significant number of potent anticancer agents derived from this compound belong to the quinazolinone class. These compounds have been shown to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7), colon cancer (LoVo), liver cancer (HepG2), and lung cancer (A549) cell lines.[1] The apoptotic cascade is often initiated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.

-

Modulation of the Bcl-2 Family: The anti-apoptotic protein Bcl-2 is a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis.[2][3] Novel quinazolinone-sulfonamide hybrids, synthesized from this compound, have been shown to downregulate the expression of Bcl-2, thereby promoting apoptosis. Molecular docking studies have further revealed that these compounds can fit into the active site of Bcl-2, suggesting a direct inhibitory interaction.

-

Caspase Activation: The downstream effect of Bcl-2 inhibition is the activation of the caspase cascade. Quinazolinone derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]

-

-

Acridone Derivatives as DNA Intercalators and Topoisomerase Inhibitors: Acridone derivatives, also synthesized from this compound, represent another class of potent anticancer agents.[6][7] Their planar aromatic structure allows them to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[6] Furthermore, some acridone derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[6] This dual mechanism of action makes them effective cytotoxic agents.

-

PARP Inhibition and Hypoxia-Activated Prodrugs: this compound has been utilized as a starting material for the synthesis of compounds targeting Poly(ADP-ribose)polymerase (PARP).[8] PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[9] Additionally, the development of hypoxia-activated prodrugs (HAPs) of PARP inhibitors is an emerging strategy to selectively target hypoxic tumor cells, which are often resistant to conventional therapies.[8][10][11]

II. Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Quinazolinone-Sulfonamide Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 2-tolyl derivative 6 | MCF-7 (Breast) | 20.17 | [1] |

| LoVo (Colon) | 22.64 | [1] | |

| HepG2 (Liver) | 45.57 | [1] | |

| A549 (Lung) | 51.50 | [1] | |

| HUVEC (Normal) | 88.27 | [1] | |

| 3-ethylphenyl derivative 10 | MCF-7 (Breast) | 20.91 | [1] |

| LoVo (Colon) | 22.30 | [1] | |

| HepG2 (Liver) | 42.29 | [1] | |

| A549 (Lung) | 48.00 | [1] | |

| 5-fluorouracil (Reference) | MCF-7 (Breast) | 95.63 |

Table 2: Cytotoxic Activity of Quinazolinone Schiff Base Derivatives

| Compound | Target Cell Line | IC50 (µg/mL) after 72h | Reference |

| Compound A | MCF-7 (Breast) | 3.27 ± 0.171 | [4] |

| Compound B | MCF-7 (Breast) | 4.36 ± 0.219 | [4] |

III. Experimental Protocols

A. Synthesis of a Key Intermediate: 4-(2-Mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl) benzenesulfonamide

This protocol describes the synthesis of a key quinazolinone intermediate from this compound.

Materials:

-

This compound

-

1,4-Dioxan

-

Reflux apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

A mixture of this compound (1 equivalent) and 4-isothiocyanatobenzenesulfonamide (1 equivalent) is prepared in 1,4-dioxan.

-

A catalytic amount of triethylamine is added to the mixture.

-

The reaction mixture is refluxed for 8 hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., dioxane) to yield 4-(2-mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl) benzenesulfonamide.

B. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

C. Apoptosis Detection: Annexin V-FITC/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-